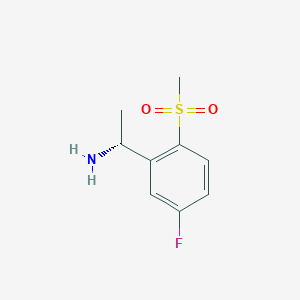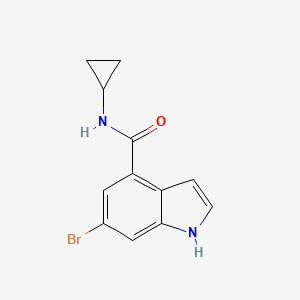
4-(2-Ethyl-hexyloxy)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethyl-hexyloxy)-phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenolic hydroxyl group and an ethyl-hexyloxy substituent. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethyl-hexyloxy)-phenol typically involves the alkylation of phenol with 2-ethylhexanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Ethyl-hexyloxy)-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(2-Ethyl-hexyloxy)-phenol is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the development of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an active ingredient in pharmaceutical formulations.
Industry: The compound is widely used in the cosmetics industry as a UV filter in sunscreen formulations. It helps protect the skin from harmful ultraviolet radiation by absorbing UV light.
Wirkmechanismus
The mechanism of action of 4-(2-Ethyl-hexyloxy)-phenol primarily involves its ability to absorb ultraviolet radiation. The phenolic hydroxyl group and the ethyl-hexyloxy substituent contribute to its UV-absorbing properties. Upon exposure to UV light, the compound undergoes electronic transitions that dissipate the absorbed energy as heat, thereby preventing UV-induced damage to the skin.
Vergleich Mit ähnlichen Verbindungen
4-(2-Ethyl-hexyloxy)-benzophenone: Another UV filter with similar applications in sunscreens.
2-Ethylhexyl 4-methoxycinnamate: A commonly used UV filter in cosmetic formulations.
Octocrylene: A UV filter that is often used in combination with other UV absorbers to enhance sun protection.
Uniqueness: 4-(2-Ethyl-hexyloxy)-phenol is unique due to its specific chemical structure, which provides a balance of hydrophilic and lipophilic properties. This makes it an effective UV filter with good solubility in both water and oil phases, enhancing its versatility in various formulations.
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
4-(2-ethylhexoxy)phenol |
InChI |
InChI=1S/C14H22O2/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
ICYTWTCDUIQTJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)






